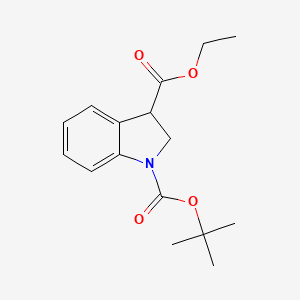
DIBENZYLPHOSPHORYL CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBENZYLPHOSPHORYL CHLORIDE is an organophosphorus compound with the molecular formula C14H14ClOP. It is a colorless to pale yellow liquid at room temperature and is known for its reactivity and utility in organic synthesis. This compound is primarily used as an intermediate in the synthesis of various organic and inorganic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: DIBENZYLPHOSPHORYL CHLORIDE can be synthesized through the reaction of dibenzylphosphine oxide with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The general reaction is as follows:
(C6H5CH2)2P(O)H+SOCl2→(C6H5CH2)2P(O)Cl+SO2+HCl
Industrial Production Methods: In industrial settings, the production of dibenzylphosphinic chloride often involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: DIBENZYLPHOSPHORYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form dibenzylphosphinic acid and hydrochloric acid.
Reduction: It can be reduced to dibenzylphosphine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Dibenzylphosphinic amides, esters, and thiol derivatives.
Hydrolysis: Dibenzylphosphinic acid.
Reduction: Dibenzylphosphine.
Scientific Research Applications
DIBENZYLPHOSPHORYL CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important intermediates in organic synthesis.
Biology: It is used in the preparation of phosphinic acid derivatives, which have applications in enzyme inhibition studies.
Medicine: Phosphinic acid derivatives synthesized from dibenzylphosphinic chloride are investigated for their potential as therapeutic agents, particularly as enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dibenzylphosphinic chloride involves its reactivity towards nucleophiles. The phosphorus atom in the compound is electrophilic due to the presence of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form phosphinic derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
DIBENZYLPHOSPHORYL CHLORIDE can be compared with other similar compounds such as:
Diphenylphosphinic chloride: Similar in structure but with phenyl groups instead of benzyl groups. It is also used in organic synthesis and has similar reactivity.
Dibenzylphosphine oxide: The precursor to dibenzylphosphinic chloride, used in similar applications but lacks the reactivity of the chloride derivative.
Dibenzylphosphinic acid: The hydrolysis product of dibenzylphosphinic chloride, used in different applications due to its acidic nature.
Uniqueness: this compound is unique due to its specific reactivity and the presence of benzyl groups, which can influence the steric and electronic properties of the resulting phosphinic derivatives. This makes it a valuable reagent in the synthesis of specialized organophosphorus compounds.
Properties
Molecular Formula |
C14H14ClOP |
|---|---|
Molecular Weight |
264.68 g/mol |
IUPAC Name |
[benzyl(chloro)phosphoryl]methylbenzene |
InChI |
InChI=1S/C14H14ClOP/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
SMVXYBYTGKEHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

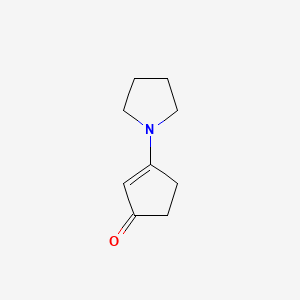
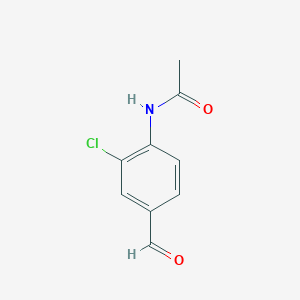
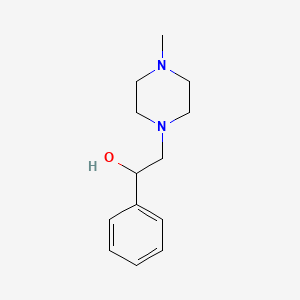
![3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B8815504.png)
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B8815511.png)


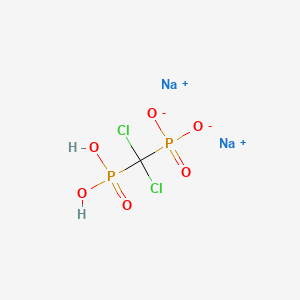

![2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8815530.png)
![2-Chloro-3-methylpyrazolo[1,5-A]pyridine](/img/structure/B8815543.png)
![3-Cyclobutyl-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B8815546.png)
